molecular formula C9H16O3 B8025667 (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol

Cat. No.: B8025667
M. Wt: 172.22 g/mol
InChI Key: USJMAMULBIDRRV-UHFFFAOYSA-N
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Description

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[3.4]octane ring system, which includes two oxygen atoms forming a dioxaspiro moiety. The compound also features a methanol group attached to the spiro center, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethyl-5,8-dioxaspiro[3.4]octane-2,2-diyl)dimethanol
  • (1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)ethanol

Uniqueness

(1,1-Dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol stands out due to its specific spirocyclic structure and the presence of a methanol group. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,3-dimethyl-5,8-dioxaspiro[3.4]octan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2)7(6-10)5-9(8)11-3-4-12-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJMAMULBIDRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC12OCCO2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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